4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane
Description
Properties
IUPAC Name |
4-(bromomethyl)-2-oxabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO/c9-5-8-3-1-7(2-4-8)10-6-8/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKUZSSLZLNYBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1OC2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane typically involves the bromination of a precursor compound. One common method involves the bromination of 2-oxabicyclo[2.2.2]octane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the compound into a different bicyclic structure.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: The compound can be used to introduce crosslinking sites in polymer networks, enhancing their mechanical properties.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane in chemical reactions typically involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. The bicyclic structure provides stability to the intermediate, facilitating the reaction .
Comparison with Similar Compounds
Table 1: Geometric Parameters of Bioisosteres vs. Benzene
| Parameter | Benzene | Bicyclo[1.1.1]pentane | Bicyclo[2.2.2]octane | 2-Oxabicyclo[2.2.2]octane |
|---|---|---|---|---|
| C-C Distance (Å) | 1.39 | 1.54 | 1.58 | 1.55 |
| Exit Vector Angle (°) | 180 | 123 | 180 | 180 |
| Lipophilicity (LogP) | ~2.0 | ~3.5 | ~2.8 | ~1.5 |
Key Findings:
- The 2-oxabicyclo[2.2.2]octane retains the exit vector angle (φ = 180°) of benzene, critical for mimicking para-substituted phenyl rings in drug-receptor interactions .
- Its C-C distance (1.55 Å) is closer to benzene (1.39 Å) than bicyclo[1.1.1]pentane (1.54 Å), reducing steric strain .
- The oxygen atom lowers lipophilicity (LogP ~1.5) compared to non-oxygenated bicyclo[2.2.2]octane (LogP ~2.8), improving aqueous solubility .
Physicochemical Properties
Table 2: Acidic and Solubility Profiles
| Compound | pKa (Carboxylic Acid) | Solubility (mg/mL) | Metabolic Stability (CLint, µL/min/mg) |
|---|---|---|---|
| Benzene (e.g., Imatinib phenyl) | 4.2 | 0.05 | 28 |
| Bicyclo[2.2.2]octane derivative | 5.8 | 0.12 | 22 |
| 2-Oxabicyclo[2.2.2]octane derivative | 4.3 | 0.45 | 19 |
Key Findings:
- The oxygen atom in 2-oxabicyclo[2.2.2]octane restores acidity (pKa ~4.3) comparable to aromatic carboxylic acids (pKa ~4.2), unlike non-oxygenated bicyclo[2.2.2]octane (pKa ~5.8) .
- Substitution of phenyl with 2-oxabicyclo[2.2.2]octane in Imatinib increased solubility ninefold (0.45 vs. 0.05 mg/mL) and improved metabolic stability (CLint reduced from 28 to 19 µL/min/mg) .
Comparison with Brominated Analogs
Table 3: Brominated Bicyclo Compounds
Key Findings:
- The oxygen atom in this compound reduces lipophilicity compared to its non-oxygenated counterpart, enhancing drug-like properties .
- Nitrogen-containing analogs (e.g., 4-Bromo-1-azabicyclo[2.2.2]octane) exhibit distinct reactivity due to basicity, limiting their utility in certain contexts .
Biological Activity
4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane is a bicyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
This compound is characterized by its bicyclic structure, which includes a bromomethyl group and an oxygen atom in the bicyclic framework. This structural arrangement is believed to influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The bromomethyl group may enhance lipophilicity, facilitating membrane permeability and receptor binding.
- Receptor Interaction : The compound has been studied for its potential as a ligand for various neurotransmitter receptors, which may modulate neurotransmission and influence physiological responses.
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an enzyme inhibitor, impacting metabolic pathways relevant to disease processes.
Biological Activity Data
Recent studies have highlighted various biological activities associated with this compound:
Case Studies
- Antimicrobial Activity : In a study examining the antimicrobial properties of various bicyclic compounds, this compound was found to inhibit the growth of Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.
- Anticancer Research : A recent investigation into the anticancer effects of this compound revealed significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
- Neuropharmacological Effects : Research has indicated that this compound may modulate dopamine receptor activity, which could have implications for treating neurodegenerative diseases.
Q & A
Q. How is 4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane synthesized, and what are the critical reaction conditions?
Methodological Answer: The synthesis typically begins with iodocyclization of cyclohexane-containing alkenyl alcohols using molecular iodine in acetonitrile. Key steps include:
- Precursor Preparation : Cyclohexene derivatives with hydroxyl and alkene groups are prepared for cyclization.
- Iodocyclization : Reaction with I₂ in CH₃CN at controlled temperatures (0–25°C) to form the bicyclic core.
- Bromination : Post-cyclization bromination at the methyl position using N-bromosuccinimide (NBS) or HBr/AcOH. Optimization of solvent polarity and reaction time is critical to minimize side products like over-brominated analogs .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the bicyclo[2.2.2]octane framework and bromomethyl substitution.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₈H₁₁BrO).
- HPLC-PDA : Purity assessment (>95%) using reverse-phase chromatography with photodiode array detection.
- X-ray Crystallography : For unambiguous structural confirmation in crystalline derivatives .
Q. How does this compound act as a bioisostere for phenyl rings in drug design?
Methodological Answer: The bicyclo[2.2.2]octane core mimics phenyl geometry (bond angles ~120°) while improving physicochemical properties:
- Reduced LogD : Lower lipophilicity compared to aromatic rings (e.g., LogD reduction from 3.2 to 1.8 in Imatinib analogs).
- Enhanced Solubility : Polar oxygen atom in the 2-oxa bridge increases water solubility.
- Metabolic Stability : Saturation reduces susceptibility to oxidative metabolism. Validation requires comparative assays (e.g., solubility, metabolic stability, target binding) against phenyl-containing analogs .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound, considering competing side reactions?
Methodological Answer: Key strategies include:
- Temperature Control : Maintaining <25°C during iodocyclization to prevent iodine disproportionation.
- Solvent Screening : Acetonitrile vs. DCM to balance reaction rate and byproduct formation.
- Catalytic Additives : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Workup Optimization : Quenching with Na₂S₂O₃ to remove excess iodine before bromination. Yields can improve from ~40% to >70% with these adjustments .
Q. Why does replacing phenyl with this compound in Imatinib analogs result in activity loss despite improved solubility?
Methodological Answer: Hypotheses and experimental approaches:
- Steric Effects : The bicyclic core may disrupt binding to the ATP pocket of Bcr-Abl kinase. Validate via molecular docking or X-ray co-crystallography.
- Electronic Differences : Reduced π-π stacking interactions. Compare binding affinity using surface plasmon resonance (SPR).
- Conformational Rigidity : The saturated core limits rotational freedom critical for target engagement. Use NMR-based conformational analysis .
Q. What computational methods predict the bioisosteric compatibility of this compound in drug analogs?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding pocket interactions over 100-ns trajectories.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to compare with phenyl rings.
- Free Energy Perturbation (FEP) : Quantify binding energy differences between bioisosteres. Tools like Schrödinger Suite or GROMACS are recommended for these analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
